molecular formula C12H16BrClO B8554184 p-(6-Chlorohexyloxy)bromobenzene

p-(6-Chlorohexyloxy)bromobenzene

Cat. No.: B8554184
M. Wt: 291.61 g/mol
InChI Key: FPFQPCDNOCKYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-(6-Chlorohexyloxy)bromobenzene is a halogenated aromatic compound characterized by a bromine atom and a 6-chlorohexyloxy chain substituted at the para positions of a benzene ring. Its molecular structure combines the electronic effects of bromine (an electron-withdrawing group) with the steric and lipophilic contributions of the chlorohexyloxy chain.

Synthesis:
The compound is synthesized via multi-step reactions. As described in , it is derived from 4-hydroxy-α-ethyldesoxybenzoin through sequential alkylation with 1,6-dichlorohexane, amination with dimethylamine, and coupling with p-(2-tetrahydropyranyloxy)bromobenzene using n-butyl-lithium. The final product is a key intermediate in the preparation of triphenylalkene derivatives with anti-oestrogenic properties .

Its role in anti-oestrogenic agents highlights its significance in medicinal chemistry .

Properties

Molecular Formula

C12H16BrClO

Molecular Weight

291.61 g/mol

IUPAC Name

1-bromo-4-(6-chlorohexoxy)benzene

InChI

InChI=1S/C12H16BrClO/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8H,1-4,9-10H2

InChI Key

FPFQPCDNOCKYFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCCCl)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares p-(6-Chlorohexyloxy)bromobenzene with structurally related halogenated aromatic compounds:

Compound Substituents Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Applications
This compound Br, -(CH₂)₅Cl-O- (para) ~305.6 Not reported Not reported Pharmaceutical intermediates
Bromobenzene Br (para) 157.0 156 -30.6 Dopant for LC analysis
Chlorobenzene Cl (para) 112.6 131 -45 Dopant, solvent
p-Bromofluorobenzene Br, F (para) 175.0 155 (767 mmHg) -8 to -7.5 Aromatic fluorination studies

Key Observations :

  • The chlorohexyloxy chain in this compound significantly increases its molecular weight compared to simpler bromoarenes, likely reducing volatility and altering solubility.
  • Bromobenzene and chlorobenzene have lower molecular weights and higher volatility, making them suitable as dopants in liquid chromatography (LC) for ionizing nonpolar compounds .

Reactivity and Thermal Stability

Thermal Decomposition :

  • Bromobenzene: At 700–900°C, bromobenzene decomposes to form trace bromophenols, bromobenzene diols, and other byproducts. These products are absent at 300°C, indicating thermal degradation pathways activated at higher temperatures .
  • This compound : While direct data on its thermal behavior is unavailable, the presence of the chlorohexyloxy group may stabilize the molecule due to increased molecular complexity. However, the alkyl chain could introduce new decomposition pathways, such as C-O bond cleavage or HCl elimination.

Halogen Reactivity :

  • In p-bromofluorobenzene, fluorine's strong bond to the aromatic ring allows selective substitution of bromine, enabling fluorophenyl group introductions .

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